molecular formula C16H14BrNO4 B2892248 Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate CAS No. 949969-59-9

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate

Cat. No.: B2892248
CAS No.: 949969-59-9
M. Wt: 364.195
InChI Key: BCQGMQASOBNYHE-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate is a complex organic compound with a unique structure that includes a bromophenyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl salicylate under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl group, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the amino and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromobenzoate
  • Ethyl 4-aminobenzoate
  • Methyl 2-bromoacetate

Uniqueness

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(4-bromoanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)13-4-2-3-5-14(13)22-10-15(19)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGMQASOBNYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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